Acridine, 3,8-diamino-
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Overview
Description
Acridine-1,6-diamine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
The synthesis of acridine-1,6-diamine typically involves the Bernthsen synthesis method, which uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . This method allows for the formation of the acridine ring structure, which is essential for the compound’s biological activity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acridine-1,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridone derivatives, while reduction can yield dihydroacridine compounds.
Scientific Research Applications
Acridine-1,6-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, it has shown promise as an antimicrobial agent, with activity against various bacterial and protozoal infections . In industry, acridine derivatives are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .
Mechanism of Action
The mechanism of action of acridine-1,6-diamine involves its ability to intercalate DNA, which disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and can also inhibit the growth of cancer cells. The compound’s interaction with DNA and related enzymes is critical for its biological activity .
Comparison with Similar Compounds
Acridine-1,6-diamine can be compared to other acridine derivatives such as acriflavine and proflavine, which share a similar acridine-3,6-diamine structural component . These compounds are also known for their antimicrobial and anticancer properties. acridine-1,6-diamine is unique in its specific substitution pattern, which may confer different biological activities and selectivity. Other similar compounds include N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) and triazoloacridone (C-1305), both of which have been studied for their anticancer properties .
Properties
IUPAC Name |
acridine-1,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-5-4-8-6-10-11(15)2-1-3-12(10)16-13(8)7-9/h1-7H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHFMCPKPKGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C3C=CC(=CC3=NC2=C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193513 |
Source
|
Record name | Acridine, 3,8-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40504-84-5 |
Source
|
Record name | Acridine, 3,8-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040504845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 3,8-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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